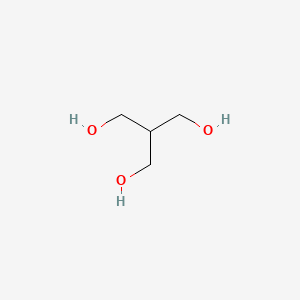

2-(Hydroxymethyl)propane-1,3-diol

Overview

Description

2-(Hydroxymethyl)propane-1,3-diol, also known as 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol, acts as a precursor to alkyd resins, high-gloss coatings, and ion exchange resins. It is also employed as a multifunctional monomer utilized for the production of coatings, ethoxylated, and propoxylated trimethylolpropane derivatives .

Molecular Structure Analysis

The molecular structure of 2-(Hydroxymethyl)propane-1,3-diol involves the formation of cations and anions connected by intermolecular N—H⋯O and O—H⋯O hydrogen bonding, forming a two-dimensional array parallel to (001) .Chemical Reactions Analysis

2-(Hydroxymethyl)propane-1,3-diol is known to react with aldehydes of low molecular weight in aqueous solutions to give products whose NMR spectral properties are inconsistent with the formation of the expected Schiff base .Physical And Chemical Properties Analysis

The molecular weight of 2-(Hydroxymethyl)propane-1,3-diol is 106.1204 g/mol . More detailed physical and chemical properties can be found in various databases .Scientific Research Applications

Precursor to Alkyd Resins

2-(Hydroxymethyl)propane-1,3-diol acts as a precursor to alkyd resins . Alkyd resins are used in paints and in moulds for casting. They are the dominant resin or binder in most commercial oil-based coatings.

High-Gloss Coatings

This compound is used in the production of high-gloss coatings . These coatings are often used in automotive and industrial applications to provide a shiny finish and protect the underlying material.

Ion Exchange Resins

2-(Hydroxymethyl)propane-1,3-diol is used in the production of ion exchange resins . These resins are used in water purification, water softening, and in the separation of certain ions.

Multifunctional Monomer

It is employed as a multifunctional monomer utilized for the production of coatings . This allows for the creation of polymers with a variety of properties, including flexibility, hardness, and resistance to chemical attack.

Ethoxylated and Propoxylated Trimethylolpropane Derivatives

2-(Hydroxymethyl)propane-1,3-diol is used in the production of ethoxylated and propoxylated trimethylolpropane derivatives . These derivatives have applications in the production of flexible polyurethane foams, which are used in furniture, bedding, and automotive seating.

Phosphorylated Peptides

This compound is used in the study of the phosphoproteome, specifically in the separation of phosphorylated and nonphosphorylated peptides . This is important in the field of proteomics, where understanding protein phosphorylation can provide insights into cellular processes and disease states.

Safety and Hazards

Mechanism of Action

Target of Action

It is known that this compound is used as a precursor to alkyd resins, high-gloss coatings, and ion exchange resins . It is also employed as a multifunctional monomer utilized for the production of coatings, ethoxylated and propoxylated trimethylolpropane derivatives .

Mode of Action

It is known to be involved in the production of various chemical compounds and materials, suggesting that it may interact with its targets through chemical reactions .

Biochemical Pathways

Given its use in the production of various chemical compounds and materials, it is likely that it participates in several chemical reactions and pathways .

Result of Action

Its use in the production of various chemical compounds and materials suggests that it may have significant chemical reactivity .

properties

IUPAC Name |

2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3/c5-1-4(2-6)3-7/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRDXVJWXWOTEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197010 | |

| Record name | Trimethylolmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Hydroxymethyl)propane-1,3-diol | |

CAS RN |

4704-94-3 | |

| Record name | 2-(Hydroxymethyl)-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4704-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylolmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004704943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylolmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(hydroxymethyl)propane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLOLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CJB6585WX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-(Hydroxymethyl)propane-1,3-diol?

A1: 2-(Hydroxymethyl)propane-1,3-diol has the molecular formula C4H10O3 and a molecular weight of 122.12 g/mol.

Q2: What spectroscopic techniques are used to characterize 2-(Hydroxymethyl)propane-1,3-diol?

A2: Researchers employ various spectroscopic methods for characterization, including:

- Infrared Spectroscopy (IR): Identifies functional groups like O-H, C-H, C-O, and C=O present in the molecule. []

- Nuclear Magnetic Resonance (NMR): Provides detailed structural information about the hydrogen and carbon atoms in the molecule. [, ]

- X-ray photoelectron spectroscopy (XPS): Analyzes the elemental composition and chemical states within the material. []

Q3: How does the structure of 2-(Hydroxymethyl)propane-1,3-diol contribute to its stability?

A3: The presence of three hydroxyl groups in 2-(Hydroxymethyl)propane-1,3-diol contributes to its stability through hydrogen bonding, both within the molecule and with surrounding solvent molecules. []

Q4: What are the advantages of using 2-(Hydroxymethyl)propane-1,3-diol in the synthesis of polymers?

A4: 2-(Hydroxymethyl)propane-1,3-diol serves as a valuable building block in polymer synthesis due to its:

- Triol functionality: This allows for branching and crosslinking, influencing the polymer's properties. [, ]

- Hydrophilicity: It imparts water solubility or dispersibility to the resulting polymers. []

- Biocompatibility: Makes it suitable for biomedical applications. []

Q5: How does 2-(Hydroxymethyl)propane-1,3-diol influence the properties of materials like carbon dots?

A5: When used as a precursor for carbonized polymer dots (CPDs), 2-(Hydroxymethyl)propane-1,3-diol contributes to:

- Polymerization: It forms polymeric species with amide and ester bonds during CPD synthesis. []

- Photoluminescence: The resulting CPDs exhibit high quantum yields, making them promising for optical applications. []

Q6: Can 2-(Hydroxymethyl)propane-1,3-diol be used as a ligand in metal complex synthesis?

A6: Yes, 2-(Hydroxymethyl)propane-1,3-diol acts as a versatile ligand in metal complex synthesis due to its:

- Multidentate nature: It can bind to metal ions through multiple oxygen and nitrogen atoms. [, , , , , ]

- Flexibility: Allows it to adapt to different metal ion sizes and coordination geometries. []

Q7: How does the use of 2-(Hydroxymethyl)propane-1,3-diol as a ligand influence the properties of the resulting metal complexes?

A7: The incorporation of 2-(Hydroxymethyl)propane-1,3-diol as a ligand can:

- Direct the formation of specific cluster geometries: Leading to unique structural arrangements in metal complexes. [, , , , ]

- Influence magnetic properties: Impacting the magnetic coupling between metal ions within the complex. [, , ]

Q8: How does 2-(Hydroxymethyl)propane-1,3-diol interact with enzymes?

A8: 2-(Hydroxymethyl)propane-1,3-diol has been shown to:

- Inhibit specific enzymes: For example, it can inhibit catechol oxidase activity through competitive coordination. []

- Be a substrate for bacterial degradation: Bacteria have evolved pathways to utilize 2-(Hydroxymethyl)propane-1,3-diol as a carbon and nitrogen source. []

Q9: Can 2-(Hydroxymethyl)propane-1,3-diol be used to study biological processes?

A9: Yes, 2-(Hydroxymethyl)propane-1,3-diol finds use in various biological research applications:

- As a buffer: Its buffering capacity around pH 7-8 makes it suitable for maintaining physiological pH in biological experiments. [, ]

- In drug delivery systems: Its biocompatibility makes it potentially suitable for formulating drug carriers. []

- As a component in cell culture media: It provides essential nutrients for cell growth. []

Q10: What are the potential environmental impacts of 2-(Hydroxymethyl)propane-1,3-diol?

A10: While widely used, the environmental fate and impact of 2-(Hydroxymethyl)propane-1,3-diol requires further investigation:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.